molecular formula C18H17ClF3N3O2S2 B2382377 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 851409-28-4

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2382377
CAS RN: 851409-28-4
M. Wt: 463.92
InChI Key: ORSJCUCLJOSHCF-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H17ClF3N3O2S2 and its molecular weight is 463.92. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analogues and Chemical Behavior

  • The study of structural analogues similar to N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide has highlighted that altering aromatic rings within a molecule can significantly impact its biological activity. Specifically, thiophene analogues of known carcinogens were synthesized and evaluated, indicating that such structural changes can influence potential carcinogenicity, as observed in vitro for compounds like N-(5-phenylthiophen-2-yl)acetamide (Ashby et al., 1978).

Pharmacological Properties of Similar Compounds

  • Certain compounds with structural similarities to N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide, such as Zaleplon, have been studied extensively for their pharmacological properties, especially in the context of CNS disorders and sleep regulation (Heydorn, 2000).

Toxicological Profiles of Acetamide Derivatives

  • Studies on acetamide and its derivatives, including compounds structurally related to N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide, have provided insights into their toxicological profiles. This data is crucial in understanding the biological consequences of exposure and developing safety protocols for handling and potential therapeutic applications (Kennedy, 2001).

Synthesis and Therapeutic Potential of Related Compounds

  • The synthesis and therapeutic potential of compounds with similar structures, such as (S)-clopidogrel, have been reviewed to understand the synthetic pathways and pharmacological activities of these molecules. This research provides a framework for the potential synthesis and application of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide in medical science (Saeed et al., 2017).

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF3N3O2S2/c1-3-25-16(27)15-13(6-9(2)29-15)24-17(25)28-8-14(26)23-12-7-10(18(20,21)22)4-5-11(12)19/h4-5,7,9H,3,6,8H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSJCUCLJOSHCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF3N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

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